molecular formula C11H15NO2S B3025223 2-(3,4-Dimethoxyphenyl)thiazolidine CAS No. 67189-39-3

2-(3,4-Dimethoxyphenyl)thiazolidine

Cat. No.: B3025223
CAS No.: 67189-39-3
M. Wt: 225.31 g/mol
InChI Key: SEBSCXLWNCIHNW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)thiazolidine is a chemical compound with the linear formula C11H16ClNO2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

Thiazolidinone is a biologically important five-membered heterocyclic ring having almost all types of biological activities . Various types of thiazolidinones, such as 2-thiazolidinones, 4-thiazolidinones, 5-thiazolidinones, 2-thioxo-4-thiazolidinones, and thiazolidiene-2,4-dione have been synthesized . The literature related to the physical properties, chemical reactions, and synthesis for these derivatives has been included .


Molecular Structure Analysis

The thiazolidinone ring is found in compounds that have a wide span of biological activity . There is mechanism-based evidence that compounds bearing this moiety inhibit P. aeruginosa PhzS (Pa PzhS), a key enzyme in the biosynthesis of the virulence factor named pyocyanin .


Chemical Reactions Analysis

Thiazolidinone is a biologically important five-membered heterocyclic ring having almost all types of biological activities . This review covers various types of thiazolidinones, such as 2-thiazolidinones, 4-thiazolidinones, 5-thiazolidinones, 2-thioxo-4-thiazolidinones, and thiazolidiene-2,4-dione . The literature related to the physical properties, chemical reactions, and synthesis for these derivatives has been included .

Scientific Research Applications

1. Conformational Space and Vibrational Spectra

  • Conformational Analysis: 2-(3,4-Dimethoxyphenyl)thiazolidine and similar compounds have been studied for their conformational space, as seen in the research on a related molecule, 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one. This study focused on the X-ray structure and vibrational spectra, exploring the tautomerism of the molecule and identifying the most probable tautomeric forms based on vibrational spectra analysis (Nowaczyk et al., 2014).

2. Antitumor and Antioxidant Activities

  • Anticancer Potential: Thiazolidine derivatives have been evaluated for their antitumor and antioxidant activities. For instance, certain thiazolidine-4-ones have shown moderate antiproliferative in vitro activity against specific cancer cell lines, indicating potential applications in cancer therapy (Aly et al., 2012).
  • Antioxidant Properties: The synthesis of novel thiazolidine-4-one derivatives has led to the discovery of increased antioxidant potential compared to their parent compounds. These derivatives, including ones related to this compound, have shown promising antioxidant activities in various assays (Vasincu et al., 2014).

3. Tyrosinase Inhibition and Melanin Production

  • Inhibition of Tyrosinase: Certain 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives, closely related to this compound, have shown to be effective tyrosinase inhibitors. This inhibition is important in the context of melanin production and skin disorders (Ha et al., 2012).

4. Antimicrobial and Antibacterial Activities

  • Antibacterial Properties: Studies have shown that thiazolidine derivatives, including this compound, possess significant antibacterial activities. They have been evaluated for their effectiveness against various bacterial strains, showing potential as antibacterial agents (Karanth et al., 2018).

5. Antihyperglycemic Potential

  • Antidiabetic Effectiveness: Some thiazolidine derivatives have been studied for their antihyperglycemic activity, indicating their potential use in the treatment of diabetes. For example, certain thiazolidinedione derivatives showed promising activity in diabetic rat models, suggesting a role in diabetes management (Kumar et al., 2011).

6. Anti-Inflammatory Applications

  • Inflammation Reduction: Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their ability to inhibit inflammatory processes. These compounds, including this compound derivatives, have shown significant inhibitory effects on the production of inflammatory markers, indicating their potential in treating inflammatory diseases (Ma et al., 2011).

7. Interdisciplinary Research and Diverse Biological Properties

  • Wide Biological Applications: Thiazolidine motifs, including this compound, have garnered interest due to their broad spectrum of biological properties. They have shown varied pharmacological properties like anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, making them a focal point in interdisciplinary research (Sahiba et al., 2020).

Future Directions

Thiazolidinone derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidinone derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-13-9-4-3-8(7-10(9)14-2)11-12-5-6-15-11/h3-4,7,11-12H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBSCXLWNCIHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NCCS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80986212
Record name 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80986212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67189-39-3
Record name Thiazolidine, 2-(3,4-dimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067189393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80986212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,4-dimethoxybenzaldehyde (2.19 g, 13.2 mmol) in ethanol (15 ml) was added dropwise a solution of cysteamine HCl (0.5 g, 4.4 mmol) in water (5 ml) and the solution stirred at RT for 40 h. The bulk of the ethanol was removed by rotary evaporator and the residue was diluted with water (15 ml) and extracted with diethyl ether (3×20 ml) to remove excess aldehyde. The aqueous layer was basified with solid sodium carbonate (0.3 g) resulting in the formation of an oil. The mixture was extracted with ether (2×25 ml), washed with brine (1×50 ml), dried (MgSO4) and evaporated to give a clear oil that solidified on standing (0.77 g). The material was triturated with hexane (3×5 ml) to give 2-(3,4-dimethoxyphenyl)-1,3-thiazolane (8) as a friable white solid (0.65 g, 66%), mp 54-56°.
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethoxyphenyl)thiazolidine

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